Tricarballylic acid
Overview
Description
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with the molecular formula C₆H₈O₆ and a molecular weight of 176.12 g/mol . It is also referred to as β-carboxyglutaric acid and carballylic acid . This compound is notable for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle .
Mechanism of Action
Target of Action
Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, primarily targets the enzyme aconitate hydratase, mitochondrial . This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle .
Mode of Action
This compound acts as an inhibitor of the enzyme aconitate hydratase . Aconitate hydratase normally catalyses the interconversion of citric acid into isocitric acid via the intermediate aconitic acid . This compound is well suited to bind to aconitase as it only lacks the hydroxyl group in comparison to citric acid.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid (TCA) cycle . By inhibiting aconitate hydratase, this compound interferes with the TCA cycle, which is a crucial component of cellular respiration . This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The inhibition of aconitate hydratase by this compound results in a disruption of the TCA cycle . This can lead to a decrease in the production of ATP, potentially affecting various cellular processes that rely on this energy source .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in certain environments with a significant presence of plant-derived tricarboxylic acids, bacteria have been found to metabolize this compound . Additionally, ingestion of this compound by grazing livestock can cause a serious metabolic disorder called grass tetany . This highlights the importance of the environment in influencing the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Tricarballylic acid is a competitive inhibitor of the enzyme aconitate hydratase (aconitase; EC 4.2.1.3) with a Ki value of 0.52 mM . This interaction with aconitase disrupts the Krebs cycle, a crucial biochemical pathway for energy production .
Cellular Effects
In cellular context, this compound can influence various types of cells and cellular processes. For instance, it has been found to interfere with the energy balance in cells by downregulating glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid breakdown .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to aconitase, an enzyme crucial for the Krebs cycle . This binding inhibits the enzyme’s activity, thereby disrupting the cycle . The absence of a hydroxyl group in this compound compared to citric acid prevents the enzyme from completing its reaction .
Temporal Effects in Laboratory Settings
It is known that this compound can be produced by certain strains of bacteria quickly, which may cause numerous vitamin and mineral deficiencies .
Dosage Effects in Animal Models
It is known that ingestion of this compound by grazing livestock can cause a serious metabolic disorder called grass tetany .
Metabolic Pathways
This compound is involved in the Krebs cycle, a key metabolic pathway for energy production . It inhibits aconitase, an enzyme in this pathway, thereby disrupting the cycle .
Transport and Distribution
In Acinetobacter baylyi ADP1, a soil bacterium, TcuC appears to transport this compound .
Subcellular Localization
This compound is present in the mitochondrial matrix, where the Krebs cycle occurs . Its effects on the cycle suggest that it may be localized in this subcellular compartment .
Preparation Methods
Tricarballylic acid can be synthesized through various methods. One common synthetic route involves the two-step process starting from fumaric acid . The first step involves the addition of water to fumaric acid to form malic acid, followed by the oxidation of malic acid to produce this compound . Industrial production methods typically involve the crystallization of the acid from diethyl ether .
Chemical Reactions Analysis
Tricarballylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce various carboxylic acids.
Reduction: Reduction reactions can convert it into simpler organic compounds.
Substitution: It can undergo substitution reactions where one or more of its carboxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include simpler carboxylic acids and alcohols .
Scientific Research Applications
Tricarballylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
propane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIIICEAUMSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059186 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
3.32E+05 mg/L @ 18C (exp) | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
99-14-9 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-14-9 | |
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Record name | Tricarballylic acid | |
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Record name | Tricarballylic acid | |
Source | DrugBank | |
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Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |
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Record name | Propane-1,2,3-tricarboxylic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.485 | |
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Record name | PROPANE TRICARBOXYLIC ACID | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 °C | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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